molecular formula C18H21ClN2OS B12781203 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride CAS No. 117125-46-9

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride

Cat. No.: B12781203
CAS No.: 117125-46-9
M. Wt: 348.9 g/mol
InChI Key: YMRIPQMSYOAQHJ-UHFFFAOYSA-N
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Description

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is a complex organic compound with a unique structure. It belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride typically involves multiple steps, starting from the appropriate dibenzothiepin precursor. The key steps include:

    Formation of the dibenzothiepin core: This is usually achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethylamino group: This step involves the reaction of the dibenzothiepin core with dimethylamine under controlled conditions.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted dibenzothiepin derivatives.

Scientific Research Applications

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(4-fluorophenyl)-1-piperazinyl]butanamide
  • N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea
  • N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide

Uniqueness

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is unique due to its specific structural features and the presence of the dimethylaminoacetamide group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

117125-46-9

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-(dimethylamino)acetamide;hydrochloride

InChI

InChI=1S/C18H20N2OS.ClH/c1-20(2)11-17(21)19-18-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)18;/h3-10,18H,11-12H2,1-2H3,(H,19,21);1H

InChI Key

YMRIPQMSYOAQHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl

Origin of Product

United States

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